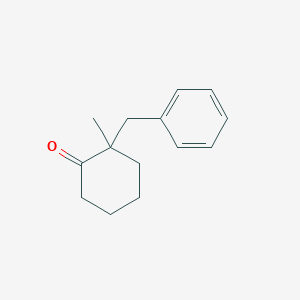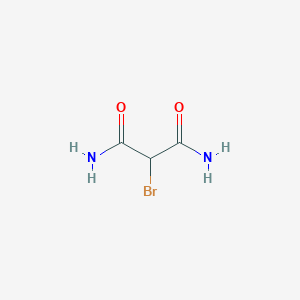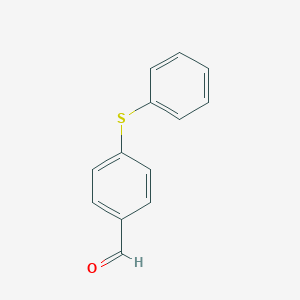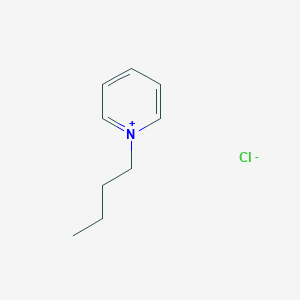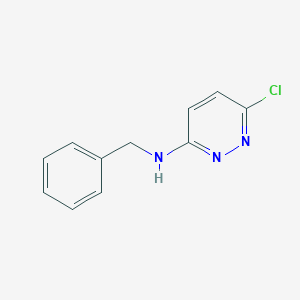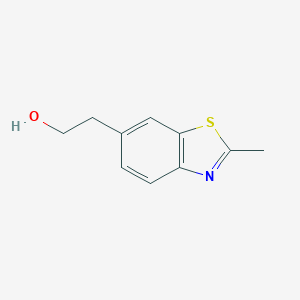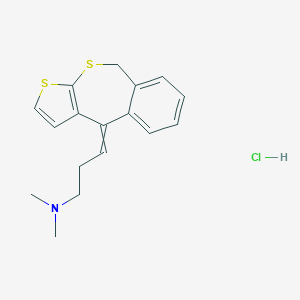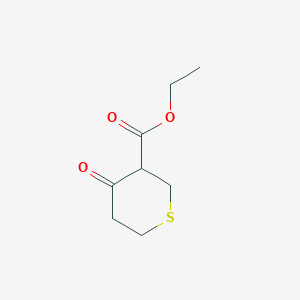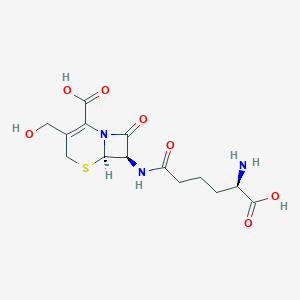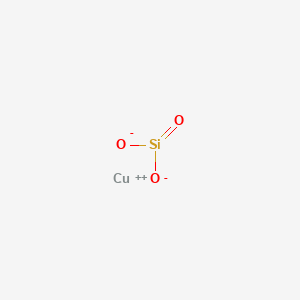
Copper silicate
描述
Copper silicate is a chemical compound that is widely used in various scientific research applications. It is a green colored powder that is insoluble in water and has a molecular formula of Cu2SiO4. Copper silicate is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
作用机制
The mechanism of action of copper silicate is not well understood. However, it is believed that the antimicrobial activity of copper silicate is due to the release of copper ions, which damage the cell membrane and inhibit the growth of microorganisms. The catalytic and photocatalytic activity of copper silicate is due to the presence of copper ions on the surface of the material, which facilitate the reaction by providing an active site for the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of copper silicate are not well documented. However, it is believed that exposure to copper silicate can cause respiratory and skin irritation. Long-term exposure to copper silicate can also cause lung damage and cancer.
实验室实验的优点和局限性
The advantages of using copper silicate in lab experiments include its high catalytic and photocatalytic activity, its antimicrobial activity, and its low cost. However, the limitations of using copper silicate in lab experiments include its insolubility in water, which makes it difficult to dissolve in aqueous solutions, and its toxicity, which can pose a health risk to researchers.
未来方向
There are several future directions for the research on copper silicate. One direction is to study the mechanism of action of copper silicate in more detail. Another direction is to explore the use of copper silicate in other scientific research applications, such as energy storage and conversion. Additionally, research can be conducted to develop safer and more effective methods for synthesizing copper silicate.
合成方法
Copper silicate can be synthesized using various methods, including solid-state reaction, sol-gel method, hydrothermal method, and co-precipitation method. The solid-state reaction method involves the reaction of copper oxide and silicon dioxide at high temperatures to form copper silicate. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form copper silicate. The hydrothermal method involves the reaction of copper salt and silicon dioxide in an autoclave at high temperatures and pressures to form copper silicate. The co-precipitation method involves the simultaneous precipitation of copper and silicon ions to form copper silicate.
科学研究应用
Copper silicate has various scientific research applications, including catalysis, photocatalysis, gas sensing, and antimicrobial activity. Copper silicate is used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds. It is also used as a photocatalyst in the degradation of organic pollutants and the production of hydrogen from water. Copper silicate is used as a gas sensor for the detection of ammonia, hydrogen, and other gases. It also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
属性
IUPAC Name |
copper;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034478 | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper silicate | |
CAS RN |
1344-72-5 | |
| Record name | Copper silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





